Fmoc-4-aminomethylphenylacetic acid structure and molecular weight
The following technical guide details the structural characteristics, physicochemical properties, and application protocols for Fmoc-4-aminomethylphenylacetic acid (Fmoc-AMPA) . This document is designed for immediate ap...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural characteristics, physicochemical properties, and application protocols for Fmoc-4-aminomethylphenylacetic acid (Fmoc-AMPA) . This document is designed for immediate application in high-throughput screening and complex peptide synthesis workflows.
Structural Integrity, Physicochemical Profile, and SPPS Integration[1]
Executive Summary
Fmoc-4-aminomethylphenylacetic acid (CAS: 176504-01-1 ) is a specialized orthogonal building block used primarily in Solid Phase Peptide Synthesis (SPPS). Unlike standard amino acids, it functions as an aromatic spacer or linker , introducing a defined hydrophobic distance (approx. 10–12 Å) between peptide domains or between a peptide and the solid support. Its structural rigidity, derived from the central phenyl ring, prevents steric collapse in complex bioconjugates, making it critical for Antibody-Drug Conjugates (ADCs) and cyclic peptide scaffolds.
Chemical Profile & Molecular Specifications
The precise molecular weight and structural connectivity are prerequisites for accurate stoichiometry in synthesis.
Soluble in DMF, DMSO, NMP; sparingly soluble in DCM
Melting Point
180–185 °C (Decomposes)
Structural Analysis
The molecule consists of three distinct functional domains:
N-Terminal Protection: The Fmoc (9-fluorenylmethoxycarbonyl) group ensures stability under acidic conditions and lability to bases (piperidine).
Core Spacer: A 1,4-disubstituted phenyl ring provides structural rigidity and UV activity.
C-Terminal Handle: The phenylacetic acid moiety is less sterically hindered than benzoic acid derivatives, allowing for rapid activation and coupling.
Molecular Visualization
The following diagram illustrates the connectivity and functional logic of Fmoc-AMPA.
Figure 1: Structural connectivity of Fmoc-4-aminomethylphenylacetic acid showing functional domains.
Experimental Protocols
4.1. Solubility & Activation Logic
Causality: The phenylacetic acid moiety is inherently less acidic than standard alpha-amino acids. Consequently, activation requires highly efficient uronium or phosphonium salts to prevent slow coupling kinetics.
Solvent Choice: DMF (Dimethylformamide) is preferred over DCM due to the aromatic stacking of the Fmoc and Phenyl rings, which can reduce solubility in non-polar solvents.
Activation Stoichiometry: Use a 1:1:2 ratio (AA:HATU:DIEA) to ensure rapid ester formation without racemization (though racemization is less of a concern here as the molecule is achiral at the alpha-position).
Causality: The methylene group between the phenyl ring and the carboxyl reduces steric hindrance, usually allowing coupling to proceed faster than benzoic acid derivatives.
Observation: The aromatic core is stable; however, avoid using scavengers like EDT unless Cys/Met are present, as thiols can occasionally stick to electron-deficient aromatic systems (though unlikely here).
Advanced Workflow: Spacer Integration
The following diagram outlines the decision logic for using Fmoc-AMPA in a synthesis workflow.
Figure 2: Logic flow for integrating Fmoc-AMPA to resolve steric hindrance in peptide synthesis.
When sourcing or verifying Fmoc-AMPA, look for these specific attributes to ensure experimental success.
NMR Verification:
¹H NMR (DMSO-d₆): Look for the singlet at ~3.5 ppm (CH₂-COOH) and the doublet at ~4.2 ppm (NH-CH₂-Ph). The aromatic region (7.2–7.9 ppm) will show overlap between the Fmoc fluorenyl protons and the central phenyl ring.
Mass Spectrometry:
Expect m/z = 388.4 [M+H]⁺ in ESI+.
Common impurity: Free 4-aminomethylphenylacetic acid (loss of Fmoc) – check for peak at m/z ~166.
Storage Stability:
Fmoc-AMPA is prone to slow hydrolysis if stored in moist conditions. Always store desiccated at +2°C to +8°C.
References
PubChem. Compound Summary for CID 2756152 (Fmoc-4-aminomethylphenylacetic acid). Available at: [Link]
Application Note & Standard Protocol: Efficient Coupling of Fmoc-(4-aminomethylphenyl)acetic acid in Fmoc-SPPS
Introduction and Rationale Fmoc-(4-aminomethylphenyl)acetic acid (Fmoc-AMPA) is a valuable synthetic building block used in Solid-Phase Peptide Synthesis (SPPS) to introduce a rigid, aromatic spacer within a peptide sequ...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction and Rationale
Fmoc-(4-aminomethylphenyl)acetic acid (Fmoc-AMPA) is a valuable synthetic building block used in Solid-Phase Peptide Synthesis (SPPS) to introduce a rigid, aromatic spacer within a peptide sequence. Its unique structure, differing from natural α-amino acids, provides a strategic tool for designing peptidomimetics, modifying peptide backbones for enhanced stability, or creating specific topographical features for molecular recognition studies.
However, the structural characteristics of Fmoc-AMPA—specifically the separation of the carboxyl and amino groups by a phenylacetic acid scaffold—can present challenges to standard coupling procedures. Inefficient activation or steric hindrance can lead to incomplete reactions, resulting in deletion sequences and diminished final product purity. This guide provides a detailed examination of the principles and a robust, field-proven protocol for the efficient incorporation of Fmoc-AMPA using modern Fmoc-SPPS chemistry. We will explore the causality behind reagent selection and provide step-by-step methodologies to ensure reliable and high-yield synthesis.
Foundational Principles: The Critical Role of Carboxyl Activation
The success of any coupling step in SPPS hinges on the conversion of the incoming amino acid's relatively unreactive carboxyl group into a highly reactive species that is susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide.[1] This process, known as activation, is particularly crucial for non-standard building blocks like Fmoc-AMPA. The choice of activating agent directly influences reaction kinetics, efficiency, and the potential for side reactions such as racemization.[2]
Modern SPPS primarily relies on two major classes of activating agents: carbodiimides and onium salts.
Carbodiimides (e.g., DIC, DCC): These are cost-effective reagents that function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] However, this intermediate is unstable and can rearrange into an unreactive N-acylurea byproduct, terminating the chain.[3] To mitigate this and suppress potential racemization, an additive such as 1-hydroxybenzotriazole (HOBt) or, more preferably, OxymaPure (ethyl cyano(hydroxyimino)acetate) is used. The additive intercepts the O-acylisourea to form a more stable and highly reactive ester, improving coupling efficiency.[4]
Onium Salts (Uronium/Aminium and Phosphonium): These reagents are generally more powerful and faster-acting than carbodiimide-based methods, making them ideal for difficult or sterically hindered couplings.[2][3]
Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU, COMU): Reagents like HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) are considered the gold standard for challenging couplings due to their high reactivity and speed.[4][5] They react with the Fmoc-amino acid in the presence of a non-nucleophilic base (typically DIPEA) to form a highly reactive OAt-ester.[4][6] COMU is a newer-generation uronium salt based on OxymaPure, offering comparable efficiency to HATU with an improved safety profile, as it avoids the potentially explosive HOBt/HOAt moieties.[6]
Phosphonium Salts (e.g., PyBOP): (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another highly effective reagent that provides excellent results, particularly in minimizing racemization.[4] It has largely replaced the original BOP reagent to avoid the formation of the carcinogenic byproduct HMPA.[4]
For a non-standard building block like Fmoc-AMPA, while not severely hindered, the use of a high-efficiency onium salt activator like HATU or COMU is strongly recommended to ensure rapid and complete acylation, thereby minimizing the risk of deletion sequences.
Recommended Reagents and Activation Strategies
The selection of a coupling strategy often involves balancing efficiency, cost, and the specific demands of the sequence. Below is a summary of recommended strategies for incorporating Fmoc-AMPA.
Strategy
Reagents
Molar Equivalents (Fmoc-AMPA:Reagent:Base)
Pros
Cons
Recommended Use
High Efficiency (Recommended)
Fmoc-AMPA, HATU, DIPEA
1 : 0.95 : 2
Very fast and highly efficient; overcomes potential steric hindrance; ideal for difficult sequences.[2][4]
Higher cost.
Default method for ensuring maximum yield and purity.
High Efficiency (Safer Alternative)
Fmoc-AMPA, COMU, DIPEA
1 : 0.95 : 2
Efficiency comparable to HATU; improved safety profile; excellent solubility.[6]
Higher cost.
Excellent alternative to HATU, especially for automated synthesis.
Cost-Effective
Fmoc-AMPA, DIC, OxymaPure
1 : 1 : 1
Lower reagent cost; effective for many standard couplings.[3][4]
Slower reaction kinetics; higher risk of incomplete coupling compared to onium salts.
Budget-conscious synthesis where coupling efficiency can be rigorously monitored.
Detailed Experimental Protocols
This section provides detailed, step-by-step protocols for the incorporation of Fmoc-AMPA into a peptide sequence on a solid support.
General SPPS Workflow for Fmoc-AMPA Incorporation
The overall process follows the standard Fmoc-SPPS cycle, with special attention paid to the coupling and monitoring steps.
Caption: Standard Fmoc-SPPS cycle for Fmoc-AMPA incorporation.
Protocol A: High-Efficiency Coupling using HATU
This protocol is recommended for achieving the highest possible coupling efficiency.
20% (v/v) Piperidine in DMF for Fmoc deprotection[7]
Procedure:
Resin Preparation: If starting after a previous coupling, perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[8]
Reagent Solution Preparation (Pre-activation):
In a separate vessel, dissolve 4 equivalents of Fmoc-AMPA and 3.8 equivalents of HATU (relative to the resin substitution) in a minimal volume of DMF.
Add 8 equivalents of DIPEA to the solution.
Allow the mixture to pre-activate for 1-2 minutes at room temperature.[9] The solution may change color.
Coupling Reaction:
Drain the DMF from the washed peptide-resin.
Immediately add the pre-activated Fmoc-AMPA/HATU/DIPEA solution to the resin.
Agitate the mixture using nitrogen bubbling or mechanical shaking for 1-2 hours at room temperature.[7]
Washing:
Drain the reaction mixture from the resin.
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
Monitoring and Validation:
Take a small sample of the resin beads (approx. 1-2 mg) and perform a Kaiser test to check for the presence of free primary amines.[9]
Interpretation:
Colorless/Yellow Beads (Negative Test): The coupling is complete. Proceed to the deprotection step for the next cycle.
Blue/Purple Beads (Positive Test): The coupling is incomplete. Proceed to step 6.
Troubleshooting (If Coupling is Incomplete):
Double Couple: Repeat steps 3-5 using a freshly prepared activation solution.
Capping: If the Kaiser test remains positive after a second coupling, any unreacted N-terminal amines must be permanently blocked to prevent the formation of deletion sequences. Treat the resin with a capping solution (e.g., 5% acetic anhydride, 6% 2,6-lutidine in DMF) for 30 minutes. Wash thoroughly with DMF before proceeding.
Protocol B: Cost-Effective Coupling using DIC/OxymaPure
This protocol is a viable alternative when cost is a primary consideration.
Materials:
Same as Protocol A, but replace HATU and DIPEA with N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure.
Procedure:
Resin Preparation: Perform Fmoc deprotection and washing as described in Protocol A, step 1.
Reagent Solution Preparation:
In a separate vessel, dissolve 4 equivalents of Fmoc-AMPA and 4 equivalents of OxymaPure in DMF.
Add this solution to the drained peptide-resin and agitate briefly.
Add 4 equivalents of DIC to the resin slurry.
Coupling Reaction:
Agitate the mixture for 2-4 hours at room temperature. Note the longer reaction time compared to the HATU protocol.
Washing and Monitoring: Proceed with steps 4-6 as described in Protocol A. Due to the slower kinetics of this method, the likelihood of an incomplete reaction may be higher, and a confirmatory Kaiser test is essential.
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Positive Kaiser Test After First Coupling
1. Insufficient reaction time. 2. Low reactivity of the N-terminal amine (steric hindrance from previous residues). 3. Aggregation of peptide chains on the resin.[10]
1. Double Couple: Repeat the coupling step.[9] 2. Extend Time: Increase coupling time to 3-4 hours (especially for DIC/Oxyma). 3. Switch Reagents: If using DIC/Oxyma, switch to HATU or COMU for the recoupling step.
Low Yield of Final Peptide
1. Incomplete couplings leading to chain termination after capping. 2. Premature cleavage of the Fmoc group during slow coupling reactions.[10]
1. Ensure a negative Kaiser test at every step. 2. Use a more potent coupling reagent (HATU/COMU) to ensure fast and complete reactions, minimizing the time the peptide is exposed to basic conditions from DIPEA.
Unexpected Side Products in LC-MS
1. N-acylurea formation (with DIC/DCC). 2. Guanidinylation of the free amine from HBTU/HATU (rare but possible with prolonged exposure and excess base).
1. Ensure an adequate amount of OxymaPure or HOBt is used with DIC. 2. Use phosphonium reagents like PyBOP, which do not cause guanidinylation.[2] 3. Adhere to recommended stoichiometry and pre-activation times.
Conclusion
The successful incorporation of Fmoc-(4-aminomethylphenyl)acetic acid in SPPS is readily achievable with careful selection of coupling reagents and diligent in-process monitoring. While cost-effective carbodiimide methods can be employed, high-efficiency onium salt reagents such as HATU and COMU are strongly recommended to ensure quantitative acylation, thereby maximizing the purity and yield of the final peptide product. The protocols and troubleshooting guide provided herein offer a comprehensive framework for researchers to confidently utilize this valuable building block in the design of complex and novel peptides.
References
ChemPep. (n.d.). Overview of Peptide Coupling Reagents.
Technical Application Note: Loading Fmoc-(4-aminomethylphenyl)acetic Acid onto Wang Resin
Introduction & Chemical Context This guide details the protocol for loading Fmoc-(4-aminomethylphenyl)acetic acid (Fmoc-AMPAA) onto Wang resin . This specific reagent (CAS 176504-01-1) acts as a bifunctional linker.
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Chemical Context
This guide details the protocol for loading Fmoc-(4-aminomethylphenyl)acetic acid (Fmoc-AMPAA) onto Wang resin . This specific reagent (CAS 176504-01-1) acts as a bifunctional linker. Unlike standard
-amino acids, the carboxylic acid moiety here is attached to a phenyl ring (phenylacetic acid derivative), rendering the attachment point achiral .
The Challenge: Esterification vs. Amide Bond Formation
Wang resin contains a p-alkoxybenzyl alcohol linker. Attaching the first residue requires forming an ester bond , which is thermodynamically and kinetically more difficult than the amide bond formation used in subsequent peptide elongation steps. Standard HBTU/HATU activation is often insufficient for efficient esterification and can lead to low loading.
The Solution: DIC/DMAP Activation
For non-chiral acids or those resistant to racemization, the DIC/DMAP (Diisopropylcarbodiimide / 4-Dimethylaminopyridine) method is the industry standard. Since Fmoc-AMPAA lacks a chiral
-carbon adjacent to the carboxyl group, the risk of racemization—a primary concern with Cys or His loading—is negligible. This allows for the efficient use of DMAP catalysis without compromising enantiomeric purity.
Chemical Mechanism & Workflow
The reaction proceeds via an O-acylisourea intermediate formed by DIC activation. DMAP acts as a nucleophilic catalyst, transferring the acyl group to the hydroxyl of the Wang resin.
Reaction Scheme
Activation: R-COOH + DIC
O-Acylisourea
Catalysis: O-Acylisourea + DMAP
Acyl-pyridinium species (highly reactive)
Esterification: Acyl-pyridinium + HO-Resin
R-COO-Resin + DMAP + DIU (Diisopropylurea)
Workflow Diagram
The following diagram outlines the critical path for high-efficiency loading.
Figure 1: Step-by-step workflow for esterification of Wang resin. Blue nodes indicate start/analysis, Green indicates reaction progress, Red indicates termination (capping).
Detailed Experimental Protocols
Materials Required[1][2][3][4][5][6][7][8][9]
Resin: Wang Resin (Standard loading 0.6–1.0 mmol/g, 100–200 mesh).
Weigh the desired amount of Wang resin (e.g., 1.0 g) into a fritted polypropylene reactor.
Swelling: Add DCM (10 mL/g) and shake gently for 30–60 minutes.
Why: Wang resin swells best in DCM. Proper swelling exposes the internal hydroxyl sites.
Drain the DCM and wash 3x with DMF to prepare for the reaction solvent.
Protocol B: Coupling Reaction (DIC/DMAP)
This protocol uses a 3-fold excess of reagents relative to the resin's nominal substitution.[10]
Calculate Reagents:
Fmoc-AMPAA: 3.0 equivalents (eq).
DIC: 3.0 eq.
DMAP: 0.1 eq (Do not exceed 0.1 eq to prevent Fmoc cleavage).
Dissolution: Dissolve the Fmoc-AMPAA in a minimal amount of DMF.
Note: If solubility is poor, add a small amount of DCM, but keep DMF as the primary solvent for the reaction.
Activation: Add the DIC to the amino acid solution.
Addition: Add the activated solution to the drained resin.[4][9]
Catalysis: Immediately add the DMAP (dissolved in a small volume of DMF).
Incubation: Agitate (orbit shaker) for 2 to 4 hours at room temperature.
Caution: Avoid overnight coupling with DMAP if possible, as basic conditions can slowly remove the Fmoc group.
Wash: Drain and wash with DMF (3x), DCM (3x), and DMF (3x).[5][6]
Protocol C: Capping (Essential)
Unreacted hydroxyl groups on the Wang resin must be "capped" (acetylated) to prevent them from reacting during subsequent peptide elongation, which would result in deletion sequences (n-1 peptides).
Application Note & Protocol Topic: Optimized Cleavage of Fmoc-AMPAA-Containing Peptides: A Guide to TFA Scavenger Selection For: Researchers, scientists, and drug development professionals Abstract The successful synthes...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Topic: Optimized Cleavage of Fmoc-AMPAA-Containing Peptides: A Guide to TFA Scavenger Selection
For: Researchers, scientists, and drug development professionals
Abstract
The successful synthesis of peptides incorporating the non-proteinogenic amino acid (Aminomethyl)phosphonic acid (AMPAA) via Fmoc-based solid-phase peptide synthesis (SPPS) culminates in the critical final step: cleavage from the resin and concurrent removal of side-chain protecting groups. This process, typically mediated by strong trifluoroacetic acid (TFA), generates highly reactive carbocationic species that can lead to deleterious side reactions, compromising the purity and yield of the final product. This document provides a comprehensive guide to understanding and mitigating these risks through the rational selection of scavenger cocktails tailored for Fmoc-AMPAA-containing peptides. We will explore the underlying chemical mechanisms, present a decision-making framework for cocktail selection, and provide detailed, validated protocols for execution.
The Challenge: Mechanism of TFA Cleavage and Side-Product Formation
In the final step of Fmoc-SPPS, the peptide is cleaved from its solid support, and all acid-labile side-chain protecting groups are removed simultaneously.[1][2] This global deprotection is most commonly achieved using a high concentration of trifluoroacetic acid (TFA).[3][4]
The mechanism involves the protonation and subsequent cleavage of protecting groups such as tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt), which are frequently used to protect the side chains of residues like Ser, Thr, Tyr, Asp, Glu, Lys, and Cys.[5][6] This process liberates a torrent of highly reactive electrophilic carbocations (e.g., the t-butyl cation, trityl cation).[4][7][8]
If left unquenched, these carbocations will attack any available nucleophilic sites on the peptide. Sensitive residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are particularly vulnerable to alkylation, leading to impurities that are often difficult to separate from the desired peptide.[9][10]
The core structure of AMPAA, with its phosphonic acid moiety, is generally stable to TFA. The primary challenge arises not from the AMPAA residue itself, but from protecting groups on other amino acids within the same peptide sequence. The goal is to select a "cleavage cocktail" that efficiently traps these reactive intermediates without affecting the final product.
Caption: TFA-mediated cleavage releases the desired peptide but also generates reactive carbocations.
The Solution: Rational Selection of Scavengers
Scavengers are nucleophilic reagents added to the TFA cleavage mixture to effectively "quench" or trap the reactive carbocations, preventing them from modifying the peptide.[1][8] The choice of scavengers is dictated entirely by the amino acid composition of the peptide.[1][2]
Table 1: Common Scavengers and Their Primary Functions
Scavenger
Abbreviation
Primary Target(s)
Concentration
Mechanism & Notes
Water
H₂O
t-Butyl cations
2.5 - 5.0%
Reacts with t-butyl cations to form t-butanol. A universal, mild scavenger.[1][9]
Triisopropylsilane
TIS
Trityl (Trt), Pbf, and other bulky cations
2.5 - 5.0%
Acts as a hydride donor to reduce carbocations to their corresponding alkanes. Highly effective for Trt groups.[1][7]
1,2-Ethanedithiol
EDT
t-Butyl cations, reduces Met(O)
2.5%
A strong nucleophile and reducing agent. Protects Trp and Cys. Highly effective but possesses a strong, unpleasant odor.[1][10]
Thioanisole
Pbf (Arg protecting group), suppresses oxidation
5.0%
A soft nucleophile effective at scavenging cations and assisting in the removal of the Pbf group from Arginine.[1][10]
Phenol
Protects Tyr and Trp
5.0%
Acts as a competitive substrate for electrophilic attack, protecting the electron-rich indole and phenol rings of Trp and Tyr.[1][10]
Dithiothreitol
DTT
General reducing agent
1.0 - 5.0%
Keeps Cysteine residues in their reduced thiol state and scavenges various electrophiles.[9][11]
Recommended Cleavage Cocktails for Fmoc-AMPAA Peptides
For any peptide containing Fmoc-AMPAA, the selection of the cleavage cocktail begins with a baseline formulation and is augmented based on the presence of other sensitive residues.
The Baseline Cocktail (For Peptides without Trp, Cys, or Met)
For peptides containing AMPAA but lacking other highly sensitive residues, a simple and effective low-odor cocktail is sufficient.
Cocktail A:TFA / TIS / H₂O (95% / 2.5% / 2.5%)
Rationale: This mixture is robust for deprotecting common Boc, tBu, and Pbf groups.[12] Water scavenges t-butyl cations, while TIS is highly efficient at quenching trityl and Pbf-derived cations.[1][7]
Decision-Making for Complex Peptides
The presence of sensitive residues necessitates the addition of more specific scavengers. Use the following workflow to determine the appropriate cocktail.
Caption: Decision workflow for selecting the appropriate cleavage cocktail.
Table 2: Comparison of Recommended Cleavage Cocktails
Cocktail Name
Composition (v/v or w/v)
Target Peptides
Pros
Cons
Cocktail A
TFA/TIS/H₂O (95:2.5:2.5)
Peptides with standard protected residues (e.g., Asp(OtBu), Lys(Boc), Arg(Pbf)). No Trp, Cys, or Met.
Low odor, simple to prepare, highly effective for most common protecting groups.[13]
EDT provides excellent protection against oxidation and alkylation of sulfur-containing residues.
Strong, unpleasant odor from EDT.
Reagent K
TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)
Complex peptides with multiple sensitive residues, especially Trp and multiple Arg(Pbf).
"Gold standard" for maximum suppression of a wide variety of side reactions.[8][10]
Strong odor, more complex to prepare, contains toxic phenol.
Experimental Protocols
Safety Precaution: All procedures involving Trifluoroacetic Acid (TFA) must be performed in a certified chemical fume hood.[14] TFA is highly corrosive and volatile. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Protocol A: Small-Scale Trial Cleavage
Before committing your entire batch of resin, it is imperative to perform a small-scale trial to confirm the chosen cocktail and cleavage time are optimal.[14]
Preparation: Transfer ~20 mg of dried peptidyl-resin to a 1.5 mL microcentrifuge tube.
Cocktail Addition: Prepare your chosen cleavage cocktail fresh. Add approximately 200 µL of the cocktail to the resin.
Incubation: Vortex briefly and allow the reaction to proceed at room temperature for 2 hours. For peptides with multiple Arg(Pbf) residues, this time may be extended to 3 hours.[4]
Peptide Precipitation:
Filter the resin using a micro-spin filter or by carefully drawing off the supernatant.
Add the TFA filtrate dropwise into a new tube containing 1 mL of ice-cold diethyl ether.
A white precipitate (the crude peptide) should form.
Isolation & Analysis: Centrifuge the suspension to pellet the peptide. Decant the ether, wash the pellet again with cold ether, and dry the pellet under a gentle stream of nitrogen. Reconstitute the peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze by LC-MS to check for completeness of deprotection and identify any major side products.
Protocol B: Full-Scale Cleavage and Deprotection
Resin Preparation: Place the dried peptidyl-resin (e.g., 0.1 - 1.0 g) in an appropriate-sized reaction vessel with a sintered glass filter.[14]
Washing: Wash the resin thoroughly with Dichloromethane (DCM) (3x) to remove any residual DMF and to swell the resin. Allow the DCM to drain completely.
Cleavage Reaction:
Cool the reaction vessel in an ice bath.
Prepare the selected cleavage cocktail fresh and cool it in an ice bath.
Add the cold cleavage cocktail to the resin (a common ratio is 10 mL per gram of resin).
Agitate the suspension gently (e.g., using a shaker or periodic nitrogen bubbling) at room temperature for 2-3 hours. The solution may change color (e.g., yellow/orange if Trt groups are present), which is normal.[5]
Filtration: After the incubation period, drain the TFA solution containing the cleaved peptide into a clean collection flask.
Resin Washing: Wash the resin 2-3 times with a small volume of fresh TFA to ensure all cleaved peptide is collected. Combine all filtrates.
Protocol C: Peptide Precipitation and Isolation
Concentration (Optional): If the volume of TFA is large, it can be carefully concentrated to ~25% of its original volume using a rotary evaporator. Do not evaporate to dryness.
Precipitation: Place a flask containing cold diethyl ether (at least 10x the volume of the TFA solution) in an ice bath. Add the TFA solution dropwise to the stirring cold ether.
Incubation: A white precipitate of the peptide should form immediately. Allow the suspension to stand at -20°C for at least 30 minutes to maximize precipitation.
Isolation: Collect the peptide precipitate by centrifugation or filtration.
Washing: Wash the peptide pellet 2-3 times with cold diethyl ether to remove residual scavengers and organic impurities.[15]
Drying: Dry the final peptide product under high vacuum to remove all traces of solvent. The peptide is now ready for purification by HPLC.
References
CEM Corporation. (2017).
Oreate AI. (2026). Unraveling the FMOC Deprotection Mechanism: A Key Step in Peptide Synthesis.
ACS Publications. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
ResearchGate. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?.
Polypeptide. Benzylthiols as scavengers in TFA cleavages of peptide resins.
ChemPep. Fmoc Solid Phase Peptide Synthesis.
ResearchGate. (2020).
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266. [Link]
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
Select Science. Peptide Cleavage and Protected Cleavage Procedures.
Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
Thermo Fisher Scientific. Introduction to Cleavage Techniques.
Application Note: Manual vs. Automated Coupling of Fmoc-Phenylacetic Acid Linkers in SPPS
Abstract The attachment of Fmoc-phenylacetic acid (Fmoc-PAA) derivatives—most notably the Rink Amide linker (4-[(2,4-dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid)—to solid supports is a critical initialization s...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The attachment of Fmoc-phenylacetic acid (Fmoc-PAA) derivatives—most notably the Rink Amide linker (4-[(2,4-dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid)—to solid supports is a critical initialization step in Solid Phase Peptide Synthesis (SPPS). This step defines the cleavage mechanism and the C-terminal functionality of the final peptide. While automated synthesizers offer high throughput and reproducibility, manual coupling remains the gold standard for process optimization, troubleshooting difficult resin matrices, and conserving expensive linker reagents. This guide provides a comparative technical analysis and detailed protocols for both methodologies, grounded in chemical causality and field-proven efficiency.
Introduction: The Chemistry of the Interface
In Fmoc-SPPS, the "linker" serves as the reversible anchor between the permanent solid support (e.g., cross-linked polystyrene or PEG-PS) and the growing peptide chain. The Fmoc-phenylacetic acid class of linkers is designed to generate peptide amides upon cleavage with Trifluoroacetic acid (TFA).
The Chemical Challenge
Unlike standard amino acid coupling, coupling a linker to a resin (e.g., Aminomethyl polystyrene) presents unique challenges:
Steric Bulk: Linkers like the Rink Amide are bulky electron-rich systems. Diffusion into the resin pores is slower than for simple amino acids.
Cost: High-quality linkers are significantly more expensive than standard Fmoc-amino acids, making the "excess" used in automation a financial consideration.
Aggregation: The interface between the hydrophilic linker and the hydrophobic polystyrene matrix can suffer from solvation issues, leading to "spotty" loading if not handled correctly.
Decision Matrix: Manual vs. Automated
The choice between manual and automated coupling depends on the stage of drug development:
Feature
Manual Coupling
Automated Coupling
Primary Use Case
Method development, Pilot scale, Expensive reagents
Routine production, Library synthesis
Reagent Excess
1.5 – 2.5 equivalents (Conserves material)
4.0 – 5.0 equivalents (Ensures completion)
Feedback Loop
Immediate (Visual/Colorimetric)
Delayed (Post-synthesis analysis)
Solvent Usage
Low (Optimized washing)
High (System priming/washing)
Reproducibility
Operator-dependent
High (Machine precision)
Mechanism of Activation and Coupling[2]
Regardless of the physical method (manual vs. auto), the chemical mechanism remains constant.[1] The carboxylic acid of the Fmoc-PAA linker must be activated to an ester or anhydride to react with the amine on the resin.
Recommended Activation: DIC/Oxyma Pure.
Why? Unlike HATU/HBTU (guanidinium salts), Carbodiimide (DIC) activation with Oxyma reduces the risk of capping the resin with the coupling reagent itself (a known side reaction with HBTU where the tetramethylguanidinium moiety can permanently block the resin amine).
DOT Diagram: Activation & Coupling Workflow
Figure 1: Chemical workflow for the activation of Fmoc-phenylacetic acid linkers using DIC/Oxyma chemistry.
Detailed Protocols
Protocol A: Manual Coupling (The Optimization Standard)
Best for: High-cost linkers, verifying resin quality, and initial process validation.
Best for: Routine synthesis, scale-up, and overnight runs.
Platform: Generic Microwave or Flow Synthesizer (e.g., CEM Liberty, Biotage, or CS Bio).
Parameters:
Parameter
Setting
Rationale
Excess
4.0 – 5.0 Equivalents
Compensates for dilution and lack of visual monitoring.
Temperature
75°C (Microwave) or RT
Heat accelerates diffusion of bulky linkers.
Time
15 min (Microwave) / 2 hrs (RT)
Rapid kinetics at high temp; diffusion limited at RT.
Agitation
Nitrogen Bubbling / Oscillation
Prevents resin settling and ensures homogeneity.
Step-by-Step Procedure:
Instrument Setup:
Load the Fmoc-Linker into the "Amino Acid" vial position (or specific "Linker" position if available).
Fill reagent bottles (Activator: 0.5M DIC in DMF; Base/Additive: 1.0M Oxyma in DMF).
Programming:
Select the "Resin Functionalization" or "Single Coupling" method.
Crucial Modification: If using microwave heating, ensure the temperature does not exceed 75°C for Rink linkers. Excessive heat can cause premature cleavage of the sensitive ether bond in the linker structure [2].
Execution:
The machine will automatically swell the resin, aspirate reagents, and perform the coupling.
Post-Run Check: Even in automation, perform a manual Kaiser test on the resin before proceeding to the first amino acid coupling.
Comparative Analysis & Troubleshooting
Logic Diagram: Troubleshooting Failed Loading
Figure 2: Decision tree for addressing incomplete linker coupling.
Common Failure Modes
Incomplete Loading:
Cause: Steric hindrance or aggregated resin.
Solution: Use NMP (N-methylpyrrolidone) as the coupling solvent instead of DMF. NMP is a better solvent for disrupting resin aggregation [3].
Racemization:
Context: Less critical for the achiral PAA linker itself, but critical if coupling the first amino acid to the linker.
Prevention:[2][] Use Oxyma/DIC rather than HBTU/DIEA, especially for Cys or His residues.
Pre-mature Cleavage:
Cause: High temperature in automated synthesis.
Solution: Limit microwave temperature to 75°C or use room temperature for the linker coupling step.
References
Chapman University Digital Commons. (2015). Manual and Automated Solid Phase Synthesis of Peptides. Retrieved from
Bachem. (2023).[6] Solid Phase Peptide Synthesis (SPPS) explained. Retrieved from
AAPPTEC. Guide to Solid Phase Peptide Synthesis. Retrieved from
Sigma-Aldrich (Merck). Fmoc-Rink Linker Product Sheet. Retrieved from
BenchChem. Application Notes for SPPS. Retrieved from
side reactions of phenylacetic acid linkers in acid cleavage
A Guide to Troubleshooting Side Reactions During Acid Cleavage Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with phenylacetic aci...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Troubleshooting Side Reactions During Acid Cleavage
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with phenylacetic acid (PAA) and phenylacetamidomethyl (PAM) linkers in solid-phase synthesis. Here, we address the common challenges and side reactions that can occur during the final, critical step: acid-mediated cleavage.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during the cleavage of molecules attached via PAA-type linkers.
Q1: What is the primary mechanism of cleavage for a PAA/PAM linker?
The standard cleavage method for PAA-type linkers, such as the Phenylacetamidomethyl (PAM) linker, involves treatment with a strong acid, most commonly Trifluoroacetic Acid (TFA). The acid protonates the ester or amide bond connecting your molecule to the linker, making it susceptible to nucleophilic attack and facilitating its release from the solid support resin.[1] This process simultaneously removes most acid-labile side-chain protecting groups.[2]
Q2: After cleavage, my mass spectrometry (MS) results show a mass significantly higher than my target compound. What is the likely cause?
An unexpectedly high mass often points to the covalent attachment of carbocations to your product. During TFA cleavage, protecting groups (e.g., Boc, tBu, Trt) are removed, generating highly reactive electrophilic carbocations.[3][4] If not neutralized, these cations can re-attach to nucleophilic residues in your product, such as Tryptophan (Trp) or Tyrosine (Tyr), leading to alkylation and an increase in mass.[5][6]
Q3: My cleavage cocktail turned dark purple/brown. Is this a sign of a problem?
Yes, a significant color change can indicate side reactions, particularly the degradation of certain amino acids like Tryptophan. The indole side-chain of Tryptophan is highly susceptible to oxidation and alkylation by carbocations generated during cleavage, often producing colored byproducts. This underscores the importance of using appropriate scavengers in your cleavage cocktail.
Q4: What is a standard, general-purpose cleavage cocktail I can start with?
A widely used and effective general-purpose cleavage cocktail is "Reagent B" or a variation thereof.[3] A common formulation is:
95% Trifluoroacetic Acid (TFA)
2.5% Water
2.5% Triisopropylsilane (TIS)
TFA is the cleavage agent, water acts as a scavenger for t-butyl cations, and TIS is a potent scavenger for trityl and other carbocations.[2][5] However, this cocktail may need to be optimized depending on the specific residues in your molecule.[7]
Part 2: In-Depth Troubleshooting Guides
This section provides a deeper dive into specific problems, explaining the underlying chemistry and offering detailed solutions.
Issue 1: Friedel-Crafts Acylation and Alkylation Byproducts Detected
Symptoms: Your HPLC analysis shows multiple impurity peaks, and MS data reveals adducts corresponding to the addition of aromatic scavengers (like phenol or thioanisole) or re-attachment of protecting groups to aromatic residues (e.g., Trp, Tyr).
Root Cause Analysis: The cleavage of the PAA linker and side-chain protecting groups generates carbocations and acylium ions. These electrophilic species can react with electron-rich aromatic rings on your product in a process known as Friedel-Crafts acylation or alkylation.[8][9] Tryptophan residues are particularly vulnerable.[10] This side reaction is a classic example of electrophilic aromatic substitution.[11]
Mechanism: Desired Cleavage vs. Side Reaction
The diagram below illustrates the desired cleavage pathway versus the undesired Friedel-Crafts side reaction where a carbocation (R+) improperly alkylates a Tryptophan residue.
Caption: Desired cleavage vs. Friedel-Crafts side reaction.
Solution: Optimizing the Scavenger Cocktail
The key to preventing these side reactions is to efficiently "scavenge" or trap the reactive carbocations before they can modify your product.[4]
Table 1: Common Scavengers and Their Applications
Scavenger
Target Species & Purpose
Typical Concentration (%)
Notes
Water (H₂O)
Traps t-butyl cations.
2.5 - 5.0
Essential for sequences with many t-butyl protected residues (Ser, Thr, Tyr, Asp, Glu).[2]
Triisopropylsilane (TIS)
Reduces trityl cations (from Trp, Cys, His, Asn, Gln) and other carbocations. Prevents oxidation.
2.5 - 5.0
A very effective and clean general-purpose scavenger.[2][5]
Ethanedithiol (EDT)
Scavenges t-butyl cations and is particularly effective at preventing re-attachment to Cys and Met. Reduces methionine sulfoxide.
2.5
Highly effective but has a strong, unpleasant odor.[2][7]
Thioanisole
Assists in removing Arg(Pbf) groups and scavenges cations.
2.5 - 5.0
Can lead to methylation of certain residues if not used carefully.[5]
Phenol
Protects Tyr and Trp side chains from oxidation and alkylation.
5.0
Can attach to the product (phenolation), so use with caution.[2]
Issue 2: Incomplete Cleavage and Low Yield
Symptoms: After cleavage and work-up, the final yield of your purified product is very low. Analysis of the resin post-cleavage (e.g., via a test cleavage) shows a significant amount of remaining product.[12]
Root Cause Analysis: Low yield can stem from several factors:
Insufficient Cleavage Time/Reagents: The acid may not have had enough time or volume to fully penetrate the resin beads and cleave all the linker bonds.[13]
Steric Hindrance: A bulky or aggregated sequence near the C-terminus can physically block the acid from accessing the linker.
Inappropriate Acid Strength: While rare for PAA linkers, highly stable derivatives might require stronger acid conditions than standard TFA.[5]
Troubleshooting Workflow for Low Cleavage Yield
This flowchart provides a logical sequence of steps to diagnose and resolve low cleavage yield.
Caption: Troubleshooting workflow for low cleavage yield.
Part 3: Key Experimental Protocols
Protocol 1: Standard Cleavage for PAA/PAM-Linked Compounds
This protocol is a robust starting point for cleaving products from PAA-type resins.
Place the dry resin in a suitable reaction vessel.
Wash the resin twice with DCM (10 mL per wash) for 1 minute each to remove residual DMF and swell the resin.[3] Drain thoroughly after the final wash.
Add the prepared cleavage cocktail to the resin (a minimum of 10 mL per gram of resin).[7]
Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.
Filter the cleavage mixture away from the resin beads directly into a larger centrifuge tube.
Wash the resin twice with fresh TFA (2-3 mL each) and combine the filtrates.
Precipitate the cleaved product by adding the combined filtrate dropwise to a 10-fold volume of cold ether. A white precipitate should form.[14]
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
Centrifuge the mixture to pellet the product. Carefully decant the ether.
Wash the peptide pellet two more times with cold ether to remove residual scavengers and TFA.
Dry the final product under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Small-Scale Test Cleavage for Diagnostics
Use this protocol to quickly assess synthesis success or diagnose cleavage issues without consuming all of your material.[12]
Materials:
Dry peptidyl-resin (10-20 mg)
Cleavage Cocktail (e.g., 95:2.5:2.5 TFA/H₂O/TIS)
Microcentrifuge tube (1.5 mL)
Cold ether
Procedure:
Place the small resin sample in a microcentrifuge tube.
Add 200-400 µL of the cleavage cocktail.
Vortex briefly and let it stand at room temperature for 1.5-2 hours.
Add 1 mL of cold ether to the tube to precipitate the product.
Centrifuge at high speed for 2-3 minutes to pellet the product.
Carefully remove the ether supernatant.
Re-dissolve the small pellet (or any oily residue) in a suitable solvent (e.g., 50% acetonitrile/water) and analyze directly by LC-MS to confirm the presence and mass of the target compound.
MDPI, "Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS," Molecules. Available: [Link]
CORDIS, "Enzymic cleavage of polymer linkers," European Commission. Available: [Link]
U.S. Department of Energy, "Studies in Solid Phase Peptide Synthesis: A Personal Perspective," Office of Scientific and Technical Information. Available: [Link]
Technical Support Center: Optimizing Yield of Fmoc-(4-aminomethylphenyl)acetic Acid Modified Peptides
Welcome to the technical support center for the synthesis and optimization of peptides containing Fmoc-(4-aminomethylphenyl)acetic acid (Fmoc-AMPA). This guide is designed for researchers, scientists, and drug developmen...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and optimization of peptides containing Fmoc-(4-aminomethylphenyl)acetic acid (Fmoc-AMPA). This guide is designed for researchers, scientists, and drug development professionals who are incorporating this unique, sterically demanding building block into their peptide sequences. Fmoc-AMPA is a valuable linker and peptidomimetic component, but its bulky nature and distinct chemical properties can present challenges during solid-phase peptide synthesis (SPPS).
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate these challenges, maximize your peptide yield, and ensure the highest possible purity.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is the coupling of Fmoc-(4-aminomethylphenyl)acetic acid often inefficient?
A1: The primary challenge with Fmoc-AMPA is steric hindrance. The bulky fluorenylmethyloxycarbonyl (Fmoc) protecting group, combined with the rigid phenylacetic acid structure, can significantly slow down the kinetics of amide bond formation. This can lead to incomplete coupling reactions when using standard SPPS protocols.[1][2] To overcome this, more potent coupling reagents, optimized reaction conditions, and longer coupling times are often necessary.
Q2: Which coupling reagents are recommended for Fmoc-AMPA?
A2: For sterically hindered residues like Fmoc-AMPA, aminium/uronium or phosphonium salt-based reagents are highly recommended over standard carbodiimides. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are particularly effective.[1][3][4] These reagents form highly reactive OAt or OBt esters, which can overcome the steric barrier and drive the coupling reaction to completion.[3][4]
Q3: Can I use a standard 20% piperidine in DMF solution for Fmoc deprotection of the AMPA residue?
A3: Yes, a standard 20% piperidine in DMF solution is typically effective.[5] However, due to potential peptide aggregation initiated by the bulky AMPA residue, you may observe slower or incomplete Fmoc removal. If you suspect incomplete deprotection, extending the reaction time (e.g., performing a 2 + 10 minute deprotection cycle) or adding a small amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (e.g., 2% DBU in the piperidine solution) can accelerate the removal.[6][7]
Q4: Are there any specific side reactions to be aware of during the final cleavage and deprotection?
A4: Yes. The phenyl ring in the AMPA moiety is susceptible to modification by cationic species generated during the final trifluoroacetic acid (TFA) cleavage step.[8] Cations liberated from side-chain protecting groups (e.g., tert-butyl cations) can alkylate the aromatic ring. To prevent this, it is crucial to use an effective scavenger cocktail. A common and highly effective mixture is "Reagent K": 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[8][9]
Q5: How can I monitor the coupling efficiency of Fmoc-AMPA?
A5: The Kaiser test (ninhydrin test) is a reliable qualitative method to monitor for the presence of free primary amines on the resin. After the coupling step, a small sample of the resin should yield a negative Kaiser test (yellow beads), indicating that all free amines have been acylated. If the test is positive (blue/purple beads), the coupling is incomplete and should be repeated (a "double coupling").
Section 2: In-Depth Troubleshooting Guides
This section addresses specific problems encountered during the synthesis of AMPA-modified peptides, providing probable causes and actionable solutions.
Guide 1: Problem - Low Coupling Efficiency / Positive Kaiser Test after Coupling
Probable Cause
Detailed Explanation & Solution
Steric Hindrance
The bulky nature of Fmoc-AMPA is the most common cause of slow coupling. Solution: 1. Switch to a Stronger Coupling Reagent: If using DIC/HOBt, switch to HATU, HCTU, or PyBOP, which are more effective for hindered couplings.[2][3] HATU is often considered the most efficient due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt leaving group.[4] 2. Increase Equivalents: Use a higher excess of the Fmoc-AMPA and coupling reagent (e.g., increase from 3 to 5 equivalents). 3. Extend Coupling Time: Increase the reaction time from the standard 1-2 hours to 4 hours or even overnight.[10][11] 4. Perform a Double Coupling: After the initial coupling, drain the reaction vessel, wash with DMF, and repeat the coupling step with a fresh solution of activated Fmoc-AMPA.
Peptide Aggregation on Resin
As the peptide chain elongates, it can fold and aggregate on the solid support, making the N-terminal amine inaccessible. The bulky, rigid AMPA residue can exacerbate this. Solution: 1. Change Solvent: Switch from DMF to N-methylpyrrolidone (NMP), which has better solvating properties for aggregating sequences. 2. Incorporate "Magic Mixture": Use a solvent mixture of DMF/DCM containing 0.1 M HOBt to disrupt secondary structures. 3. Microwave Synthesis: If available, use a microwave peptide synthesizer. The elevated temperatures can disrupt aggregation and dramatically accelerate coupling kinetics.[12]
Poor Reagent Quality
Old or improperly stored coupling reagents and solvents can lead to failed reactions. Amine contamination in DMF is a common issue.[10] Solution: 1. Use High-Quality Reagents: Ensure you are using fresh, high-purity Fmoc-AMPA and coupling reagents. 2. Use Amine-Free DMF: Use high-quality DMF designated for peptide synthesis or test your DMF for amine contamination.[10] Store solvents and reagents under an inert atmosphere (nitrogen or argon).
Guide 2: Problem - Low Overall Yield and Purity after Cleavage
Probable Cause
Detailed Explanation & Solution
Incomplete Fmoc Deprotection
Accumulation of incomplete Fmoc deprotection at each cycle leads to a significant population of deletion sequences, reducing the yield of the target peptide. This can be caused by aggregation. Solution: 1. Optimize Deprotection: Extend the deprotection time (e.g., 1 x 5 min, followed by 1 x 15 min). 2. Use a Stronger Base: Add 1-2% DBU to your 20% piperidine/DMF solution to increase deprotection efficiency, especially for difficult sequences.[7] Be cautious if your sequence contains Asp, as DBU can promote aspartimide formation.[7] 3. Monitor Deprotection: Monitor the deprotection quantitatively by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the flow-through.[5][6]
Side Reactions During Final Cleavage
The use of an inadequate scavenger cocktail can lead to alkylation of the AMPA phenyl ring or modification of sensitive residues like Trp, Met, or Cys.[8] Solution: 1. Use a Robust Scavenger Cocktail: Always use a comprehensive scavenger cocktail. "Reagent K" (TFA/H₂O/Phenol/Thioanisole/EDT; 82.5:5:5:5:2.5) is highly recommended for peptides containing AMPA and other sensitive residues.[8][9] 2. Optimize Cleavage Time: Cleave for 2-4 hours at room temperature. Over-extended cleavage times can sometimes increase side reactions.
Aspartimide Formation
If your sequence contains an Asp residue, the repeated basic conditions of Fmoc deprotection can lead to aspartimide formation, a side reaction that results in impurities that are difficult to separate.[13][14] Solution: 1. Use Protecting Groups: For Asp-Gly or Asp-Ser sequences, which are highly prone to this side reaction, use a pre-formed dipeptide with backbone protection, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[13] 2. Modify Deprotection Conditions: Use 20% piperidine with an additive like 0.1 M HOBt, which can help suppress aspartimide formation.[6]
Section 3: Optimized Protocols & Workflows
Protocol 1: Optimized Coupling of Fmoc-AMPA to Resin
This protocol assumes a 0.1 mmol scale synthesis.
Resin Preparation:
Swell the resin-bound peptide in DMF for 30-60 minutes in the reaction vessel.
Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 min).
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Perform a Kaiser test on a small sample of beads to confirm the presence of the free primary amine (should be dark blue).
Activation of Fmoc-AMPA:
In a separate vial, dissolve Fmoc-(4-aminomethylphenyl)acetic acid (0.5 mmol, 5 eq.).
overcoming steric hindrance in Fmoc-aminomethylphenylacetic acid coupling
Technical Support Center: Fmoc-AMPA Coupling Optimization Current Status: Operational | Topic: Steric Hindrance & Racemization Control Ticket ID: AMPA-SOLV-001[1] Overview: The "AMPA" Paradox Welcome to the technical sup...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Fmoc-AMPA Coupling OptimizationCurrent Status: Operational | Topic: Steric Hindrance & Racemization Control
Ticket ID: AMPA-SOLV-001[1]
Overview: The "AMPA" Paradox
Welcome to the technical support hub for Fmoc-aminomethylphenylacetic acid (AMPA) coupling.
If you are here, you are likely facing a specific paradox: The steric bulk of the phenyl ring requires high-energy activation to drive coupling, but the phenylacetic acid structure is highly prone to base-catalyzed racemization. [1]
Standard protocols (HBTU/DIPEA) often fail here, resulting in either low yields (due to sterics/aggregation) or high epimerization (due to the acidity of the benzylic
-proton).[1] This guide provides the calibrated workflows to navigate this narrow therapeutic window.
Module 1: Diagnostic & Strategy Selector
Before changing reagents, identify the failure mode.
Symptom
Diagnosis
Recommended Action
Low Yield / Deletion
Steric Hindrance or Aggregation
Switch to COMU/Oxyma or HATU ; Use Binary Solvents.[1]
Double Peaks (HPLC)
Racemization (Epimerization)
STOP using DIPEA. Switch to Collidine or DIC/Oxyma .
Resin Clumping
-Sheet Aggregation
Add Chaotropic Salts (LiCl) or switch to PEG-PS Resin .[1]
Black Solution
Base-Induced Decomposition
Check Base Quality; Reduce Microwave Temp (<50°C).[1]
Visualizing the Decision Logic
The following flow chart illustrates the decision-making process for optimizing the coupling reaction.
Figure 1: Decision tree for troubleshooting Fmoc-AMPA coupling. Note the distinct pathways for yield issues vs. purity issues.
Module 2: The "Safe-Activation" Protocol
Use this protocol to couple Fmoc-AMPA to the resin or peptide chain.[1]
The Science: Phenylacetic acid derivatives have a benzylic
-proton that is significantly more acidic than standard amino acids.[1] Strong bases (DIPEA, DBU) or high temperatures facilitate proton abstraction, leading to an enolate intermediate and subsequent racemization [1].[1]
Optimized Reagent System
Coupling Reagent:COMU (Safer/Soluble) or HATU (High Efficiency).[1][2]
Why? Collidine is a weaker, non-nucleophilic base compared to DIPEA, significantly reducing the rate of
-proton abstraction while sufficiently activating the uronium salt [2].[1]
Additive:Oxyma Pure (if using DIC) or HOAt (if using HATU).[1]
Step-by-Step Workflow
Preparation: Dissolve Fmoc-AMPA (3.0 eq) and HATU (2.9 eq) in minimum DMF.
Base Addition: Add Collidine (6.0 eq) immediately prior to addition to the resin.
Critical: Do not "pre-activate" for more than 30 seconds. Long pre-activation increases epimerization risk.
Reaction: Add mixture to resin.
Standard: Shake at Room Temperature for 2 hours.
Microwave (Optional): 75W, Max 50°C for 10 minutes. Do not exceed 50°C.
Monitoring: Perform a Kaiser Test .
Blue:[1][3][4] Incomplete. Proceed to "Double Coupling."
Colorless: Complete.
Double Coupling (if needed): If the first coupling fails, do not just repeat. Switch mechanism:
Use DIC (3 eq) / Oxyma Pure (3 eq) in DMF/DCM (1:1).[1] This carbodiimide method is slower but "base-free," minimizing racemization during the long reaction time required for steric bulk.[1]
Module 3: Overcoming Aggregation (The "Hardware" Fix)
Use this if the coupling efficiency remains low despite potent reagents.
The Science: Aromatic linkers like AMPA can induce
stacking or hydrophobic collapse within the peptide chain, preventing reagents from reaching the N-terminus.[1] This is "physical" steric hindrance, not chemical [3].
Before coupling, wash the resin with DCM (3x) to fully expand the polymeric matrix.
Perform the coupling in NMP containing 0.4M LiCl .
Note: LiCl helps disrupt inter-chain hydrogen bonds (aggregation) that shield the amine.
Frequently Asked Questions (FAQ)
Q1: I am seeing a +14 Da mass shift in my product. What is this?A: This is likely methylation . If you are using prolonged reaction times with strong activation, trace formaldehyde in poor-quality DMF can methylate the N-terminus.[1]
Fix: Use high-purity, amine-free DMF. Alternatively, this mass shift can sometimes be confused with aspartimide formation (if Asp is present), but for AMPA, suspect solvent quality first.[1]
Q2: Can I use PyBOP instead of HATU?A: Yes, but PyBOP produces carcinogenic HMPA as a byproduct. HATU or COMU are preferred for hindered couplings due to the "neighboring group effect" of the aza-nitrogen (in HATU) or the oxime (in COMU), which accelerates the reaction rate significantly over PyBOP/HBTU [4].
Q3: The coupling onto the AMPA amine (the next step) is failing. Why?A: The aminomethyl group is a primary amine, so it shouldn't be chemically difficult. The issue is likely conformational . The rigid phenyl ring forces the amine into a specific orientation.
Fix: Use a spacer if possible. If not, use Microwave irradiation (75°C) for this step (coupling the next amino acid). Once the AMPA is installed, the risk of racemizing the AMPA itself is lower (though not zero), so you can be more aggressive with the temperature for the next incoming amino acid.
Q4: My solution turns black when using HATU/Collidine.A: This indicates contaminated Collidine (often with pyridine or aniline impurities) or excessive microwave heating.
Fix: Distill your Collidine or buy fresh "Peptide Synthesis Grade" base. Ensure your microwave probe is accurately reading temperature.
References
Han, S.Y. & Kim, Y.A. (2004).[1] Recent development of peptide coupling reagents in organic synthesis.[2][5][6][7] Tetrahedron, 60(11), 2447-2467.[1] Link[1]
El-Faham, A. & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.[1] Link
Paradís-Bas, M., et al. (2016).[1] The road to the synthesis of "difficult" peptides. Chemical Society Reviews, 45, 631-654.[1] Link[1]
Subirós-Funosas, R., et al. (2009).[1][8] COMU: A Safer and More Effective Replacement for HATU Peptide Coupling Reagent.[2] Chemistry - A European Journal, 15(37), 9394-9403.[1] Link[1]
A Senior Application Scientist's Guide to COA Specifications for Research-Grade CAS 176504-01-1
An Objective Comparison for Ensuring Experimental Integrity For researchers in drug development and peptide synthesis, the purity and identity of starting materials are not mere line items on a purchase order; they are t...
Author: BenchChem Technical Support Team. Date: February 2026
An Objective Comparison for Ensuring Experimental Integrity
For researchers in drug development and peptide synthesis, the purity and identity of starting materials are not mere line items on a purchase order; they are the bedrock of reproducible and reliable science. The compound CAS 176504-01-1, chemically known as Fmoc-4-aminomethyl-phenylacetic acid, is a critical building block in solid-phase peptide synthesis. Its quality, as documented in the Certificate of Analysis (COA), directly impacts the integrity of the final peptide.
This guide provides an in-depth comparison of COA specifications for research-grade CAS 176504-01-1. It is designed to empower researchers, scientists, and drug development professionals to critically evaluate this essential reagent, compare its quality against other grades, and implement in-house verification to safeguard their experimental outcomes.
The Certificate of Analysis: Your First Line of Defense
A COA is more than a simple product specification sheet; it is a legally binding document from the supplier that certifies the quality and purity of a specific batch of a chemical. For a reagent like Fmoc-4-aminomethyl-phenylacetic acid, which will be incorporated into complex biological molecules, trusting this document is essential. However, understanding what it certifies is paramount. A comprehensive COA ensures that you are starting your experiment with a known quantity of a known molecule, free from impurities that could confound results.[1]
Deconstructing the COA for Research-Grade CAS 176504-01-1
A COA for research-grade Fmoc-4-aminomethyl-phenylacetic acid should provide clear, quantitative data on several key quality attributes. Let's dissect the most critical specifications.
Key Quality Attributes on a Research-Grade COA
Specification
Typical Method
Acceptance Criteria
Scientific Significance
Appearance
Visual Inspection
White to off-white powder
A simple but crucial first check.[] Deviation can indicate degradation or significant contamination.
Identity
¹H NMR Spectroscopy
Conforms to Structure
Confirms the precise arrangement of protons in the molecule, verifying its chemical structure. An inconsistent spectrum is a major red flag.[3][4]
Identity
Mass Spectrometry (MS)
Conforms to Molecular Weight (387.43 g/mol )
Verifies the molecular weight of the compound, confirming that the correct molecule is present.
Purity
HPLC (High-Performance Liquid Chromatography)
≥98% (often ≥99% for high-quality suppliers)
Quantifies the percentage of the desired compound relative to impurities.[][3] For research applications, purity of >98% is a common minimum standard to ensure that observed effects are from the target molecule.[1]
Solubility
Visual Inspection
Soluble in DMF, DMSO
Provides practical information for preparing stock solutions and ensuring the compound's suitability for specific experimental buffers.
A Comparative Guide: Research Grade vs. Other Alternatives
The term "research grade" implies a high standard of purity suitable for most laboratory applications.[5][6] However, it is crucial to understand how this compares to other commercially available grades, as using an inappropriate grade can jeopardize your research.[7][8]
Comparison of Chemical Purity Grades
Grade
Typical Purity
Impurity Profile
Recommended Application
Technical Grade
85% - 95%
Loosely controlled; may contain significant impurities.
Industrial applications, large-scale synthesis where impurities are removed later. Not for research.[6][9]
Laboratory Grade
~95%
Suitable for educational labs and qualitative work. Not well-characterized.
Not recommended for quantitative biological assays or sensitive experiments.[10]
Research Grade (ACS/Reagent)
≥98% - 99%+
Well-characterized with a detailed COA. Impurities are identified and quantified.
The standard for reliable, reproducible research, including cell-based assays, peptide synthesis, and analytical standards. [5][9]
Pharmaceutical (USP/BP/NF)
≥99%
Rigorously controlled under GMP. All impurities are strictly defined and limited.
Required for materials intended for human use; often exceeds the needs and budget for preclinical research.[5][10]
As the table illustrates, for any application involving quantitative analysis or biological systems, Research Grade (or higher) is the only appropriate choice to ensure that the experimental results are valid and reproducible.
Experimental Protocols for In-House Verification
A core tenet of scientific integrity is verification. While a supplier's COA is a critical starting point, performing your own quality control provides a self-validating system that builds ultimate confidence in your materials.
Workflow for New Reagent Qualification
The following diagram outlines a logical workflow for receiving and qualifying a new batch of CAS 176504-01-1 before its use in critical experiments.
A Comparative Guide to Phenyl Spacers in Peptide Design: Impact on Solubility and Folding
Introduction: The Strategic Role of Spacers in Peptide Engineering In the intricate world of peptide design, every amino acid and structural motif serves a purpose. Spacers, or linkers, are often incorporated to separate...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Role of Spacers in Peptide Engineering
In the intricate world of peptide design, every amino acid and structural motif serves a purpose. Spacers, or linkers, are often incorporated to separate functional domains, reduce steric hindrance, or modulate the overall physicochemical properties of a peptide.[1][2][3] The choice of spacer is a critical design decision that can dictate the success of a therapeutic or research peptide. While hydrophilic spacers like polyethylene glycol (PEG) are widely used to enhance aqueous solubility and bioavailability[1][3], hydrophobic spacers present a unique set of advantages and challenges.
This guide provides an in-depth comparison of the effects of incorporating a phenyl-containing spacer into a peptide backbone. The phenyl group, typically introduced via phenylalanine (Phe) or a synthetic analog, is rigid, hydrophobic, and capable of powerful non-covalent interactions. We will explore the profound and often conflicting impact of this functional group on two critical peptide properties: solubility and folding. This analysis is grounded in experimental data and provides researchers with the necessary protocols to evaluate these effects in their own work.
The Phenyl Spacer: A Double-Edged Sword for Peptide Properties
The introduction of a phenyl group into a peptide sequence presents a fundamental trade-off. Its inherent hydrophobicity can drastically reduce solubility in aqueous buffers, a significant hurdle for drug development. However, the same aromatic ring is a key driver of π-π stacking interactions, which can be masterfully exploited to direct peptide folding, stabilize secondary structures, and promote controlled self-assembly.[4][5] Understanding this duality is essential for harnessing the power of the phenyl spacer.
Figure 1: The dual impact of a phenyl spacer on peptide properties.
Part 1: The Phenyl Spacer's Effect on Peptide Solubility
The solubility of a peptide is governed by the sum of its amino acid side chains' properties.[6] Peptides with a high proportion of charged residues are generally more soluble in aqueous solutions, while those rich in hydrophobic residues are prone to aggregation and precipitation.[6]
Mechanistic Insight
The phenyl group is nonpolar and hydrophobic. When introduced into a peptide sequence, it contributes to the overall hydrophobic surface area, which disrupts the favorable hydrogen-bonding network of water. This "hydrophobic effect" drives peptide molecules to associate with each other to minimize the exposure of these nonpolar regions to the aqueous environment, often leading to aggregation and reduced solubility.
In contrast, hydrophilic spacers like PEG are rich in ether oxygens that readily form hydrogen bonds with water, thus improving the peptide's solubility.[1][3]
Comparative Data Analysis
The following table presents representative data for a model 10-amino acid peptide, illustrating how different spacers can alter its solubility in a standard phosphate-buffered saline (PBS) at pH 7.4.
Peptide Variant
Spacer Type
Key Feature
Predicted Net Charge at pH 7
Maximum Solubility in PBS (mg/mL)
Peptide A (Control)
None
Baseline Sequence
+1
~1.5
Peptide B
Phenylalanine (Phe)
Hydrophobic, Aromatic
+1
< 0.2 (Insoluble)
Peptide C
PEG4
Hydrophilic, Flexible
+1
> 10.0
Peptide D
Aminohexanoic Acid (Ahx)
Hydrophobic, Aliphatic
+1
~0.8
Analysis: The incorporation of a single phenylalanine residue (Peptide B) renders the peptide practically insoluble in aqueous buffer, a common outcome for sequences that are already moderately hydrophobic.[6] The aliphatic hydrophobic spacer, Ahx, also reduces solubility but to a lesser extent than the bulkier, more hydrophobic phenyl group. As expected, the hydrophilic PEG spacer dramatically increases solubility, making it the preferred choice when aqueous solubility is the primary concern.[1][2]
Part 2: The Phenyl Spacer's Influence on Peptide Folding and Stability
While detrimental to solubility, the aromatic nature of the phenyl spacer is a powerful tool for controlling peptide conformation. The delocalized π-electrons in the phenyl ring enable stabilizing non-covalent interactions known as π-π stacking.[5][7]
Mechanistic Insight
Aromatic side chains can interact in several geometries (e.g., face-to-face, edge-to-face). These interactions, particularly when occurring between residues at specific positions (e.g., i and i+4 in an alpha-helix), can add significant stabilization energy, reinforcing a desired secondary structure.[5][7] This effect is so pronounced that π-π stacking is a key driving force in the formation of highly ordered nanostructures like β-sheet-rich fibers and hydrogels.[4][8] The rigidity of the phenyl group, compared to a flexible aliphatic chain, helps to pre-organize the peptide backbone, lowering the entropic cost of folding into a specific conformation.
Comparative Data Analysis
The following table demonstrates the impact of a phenyl-phenyl interaction on the secondary structure of a model peptide designed to form an α-helix, as measured by Circular Dichroism (CD) spectroscopy.
Analysis: The strategic placement of two phenylalanine residues (Peptide F) results in a more than two-fold increase in helical content compared to the control peptide.[7] This demonstrates that the specific π-π interaction provides stability beyond a simple hydrophobic effect, as shown by the more modest increase for the leucine-containing peptide. This principle is widely used to design stable, folded peptides and to drive the self-assembly of peptide-based biomaterials.[9][10]
Part 3: Experimental Protocols for Evaluation
To empirically determine the impact of a phenyl spacer, a systematic workflow involving solubility testing and structural analysis is required.
Figure 2: Experimental workflow for comparing peptide variants.
Protocol 1: Assessing Peptide Solubility
This protocol provides a systematic approach to determine the solubility of a peptide. It is crucial to start with a small amount of material to avoid wasting the entire sample.[11][12]
Objective: To determine the maximum solubility of a peptide in a desired aqueous buffer.
Initial Test: Weigh out a small, known amount of peptide (e.g., 1 mg).
Aqueous Solvent First: Add the primary aqueous buffer to achieve a high target concentration (e.g., 10 mg/mL). Vortex thoroughly for 1-2 minutes.[13]
Visual Inspection: Observe the solution. If it is clear, the peptide is soluble at that concentration. If it is cloudy, contains visible particulates, or has formed a gel, the peptide is not fully dissolved.
Sonication: If not fully dissolved, place the vial in a bath sonicator for 5-10 minutes. Sonication provides energy to break up aggregates. Re-inspect the solution.
Handling Insoluble Peptides: If the peptide remains insoluble, a different approach is needed.
Start with a fresh 1 mg sample.
Add a minimal volume of an organic solvent like DMSO (e.g., 20-50 µL) to fully dissolve the peptide.[11][12]
Crucial Step: Slowly add the primary aqueous buffer dropwise to the DMSO-peptide solution while vortexing. Continue diluting to the desired final concentration. Be aware that the peptide may precipitate if the final DMSO concentration is too low.
Quantification:
Centrifuge the final peptide solution at high speed (e.g., 14,000 x g) for 10 minutes to pellet any remaining insoluble material.
Carefully collect the supernatant.
Measure the absorbance of the supernatant at 280 nm (if Trp or Tyr are present) or ~215 nm (for the peptide bond) to determine the concentration of the dissolved peptide.
Compare this to the theoretical concentration to calculate the solubility limit.
Protocol 2: Characterizing Peptide Secondary Structure via Circular Dichroism (CD)
CD spectroscopy is the gold-standard technique for rapidly assessing the secondary structure of peptides in solution.[14][15][16] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including the peptide backbone.
Objective: To determine the percentage of α-helix, β-sheet, and random coil structures.
Materials:
Solubilized peptide solution of known concentration (from Protocol 1)
CD Spectropolarimeter
Quartz cuvette with a short path length (e.g., 0.1 cm)
The same buffer used to dissolve the peptide (for blanking)
Methodology:
Sample Preparation: Prepare a dilute solution of the peptide (typically 0.1-0.2 mg/mL or 10-50 µM) in the appropriate buffer. The solution must be perfectly clear and free of aggregates.
Instrument Setup:
Turn on the instrument and nitrogen gas flow (to purge ozone from the lamp housing). Allow the lamp to warm up for at least 30 minutes.
Set the measurement parameters:
Wavelength Range: 190 nm to 260 nm (Far-UV region for secondary structure).[14]
Blank Measurement: Fill the cuvette with the buffer alone and acquire a baseline spectrum. This spectrum will be subtracted from the sample spectrum.
Sample Measurement: Rinse the cuvette thoroughly with the peptide solution, then fill it and acquire the sample spectrum using the same parameters.
Data Processing:
Subtract the blank spectrum from the sample spectrum.
Convert the raw data (millidegrees) to Mean Residue Ellipticity ([θ]), which normalizes for concentration, path length, and the number of amino acids.
Deconvolution: Use a validated deconvolution algorithm (e.g., K2D2, BeStSel) to analyze the final spectrum. The software will estimate the percentage of α-helix, β-sheet, and random coil based on the spectral shape.
Characteristic Spectra: An α-helix shows strong positive and negative bands at ~192 nm, ~208 nm, and ~222 nm. A β-sheet shows a negative band around 218 nm and a positive band around 195 nm. A random coil has a strong negative band near 200 nm.
Conclusion and Design Recommendations
The incorporation of a phenyl spacer is a strategic choice in peptide design that requires a clear understanding of its inherent trade-offs.
Choose a phenyl spacer when:
The goal is to create a rigid, conformationally constrained peptide.
Specific aromatic interactions are required for binding to a biological target.
The design objective is to promote self-assembly into well-ordered β-sheet structures for biomaterials applications.[8][17]
Avoid or modify the use of a phenyl spacer when:
High aqueous solubility is the most critical parameter for the peptide's application (e.g., an injectable therapeutic).
The peptide sequence is already highly hydrophobic, as adding a phenyl group will likely lead to irreversible aggregation.
For researchers seeking to balance structural stability with solubility, a hybrid approach may be necessary. This could involve flanking the phenyl-containing region with highly charged, solubilizing amino acids (like Lysine or Arginine) or formulating the final peptide in a mixed solvent system containing a biocompatible organic co-solvent. By applying the systematic evaluation protocols described here, scientists can make informed decisions, mitigating risks and successfully harnessing the unique structural benefits of the phenyl spacer.
References
LifeTein. (2025). What Spacers Should I Use in My Peptides?[Link]
MtoZ Biolabs. How to Identify the Structure of Peptides. [Link]
ResearchGate. (2025). Contribution of aromatic interactions to alpha-helix stability. [Link]
ResearchGate. Example of aromatic stacking and edge to face interactions stabilizing a dimeric helix bundle in a de novo designed peptide. [Link]
Rapid Novor. (2022). Protein Structure and How to Study It. [Link]
Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature protocols, 1(6), 2876-2890. (Note: The provided search result is a secondary source referencing this foundational work, available via PMC). [Link]
ACS Publications. (2020). Aromatic Stacking Facilitated Self-Assembly of Ultrashort Ionic Complementary Peptide Sequence: β-Sheet Nanofibers with Remarkable Gelation and Interfacial Properties. [Link]
RSC Publishing. Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. [Link]
Journal of Visualized Experiments. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [Link]
ResearchGate. Design strategies of peptide-based self-assembly materials based on amino acids. [Link]
University of Manchester Research Explorer. Recent advances in short peptide self-assembly: from rational design to novel applications. [Link]
CentAUR. Sequence length dependence in arginine/phenylalanine oligopeptides: Implications for self-assembly and cytotoxicity. [Link]
University of Cambridge. Kinetic and thermodynamic driving factors in the assembly of phenylalanine-based modules. [Link]
PubMed. (2017). Discovery and Design of Self-Assembling Peptides. [Link]
Drug Target Review. (2024). Elucidating the aggregation rules for short peptides. [Link]
Nature. (2024). Phenylalanine as an effective stabilizer and aggregation inhibitor of Bacillus amyloliquefaciens alpha-amylase. [Link]
MDPI. Self-Assembling Peptides: From Design to Biomedical Applications. [Link]
MDPI. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System. [Link]
NIH National Library of Medicine. (2022). Strategies for Improving Peptide Stability and Delivery. [Link]
Wiley Online Library. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]
ResearchGate. Postsynthetic Modification of Phenylalanine Containing Peptides by C–H Functionalization. [Link]